Trisulfide(2-)
Description
Structure
3D Structure
Properties
CAS No. |
9080-49-3 |
|---|---|
Molecular Formula |
S3-2 |
Molecular Weight |
96.2 g/mol |
InChI |
InChI=1S/H2S3/c1-3-2/h1-2H/p-2 |
InChI Key |
KBMBVTRWEAAZEY-UHFFFAOYSA-L |
SMILES |
[S-]S[S-] |
Canonical SMILES |
[S-]S[S-] |
Synonyms |
permlastic polysulfide |
Origin of Product |
United States |
Synthetic Methodologies for Trisulfide Species
Approaches to Symmetrical Trisulfide Synthesis
Symmetrical trisulfides, which have the general structure R-S-S-S-R, are typically more straightforward to synthesize than their unsymmetrical counterparts. Various methods have been developed, often involving the reaction of a sulfur source with a suitable organic precursor.
Reactions Involving Thiol and Sulfur Precursors
A common and direct method for the synthesis of symmetrical trisulfides involves the reaction of thiols (R-SH) with a sulfur transfer reagent, most notably sulfur dichloride (SCl₂). researchgate.netcolab.ws This reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like diethyl ether. researchgate.net The presence of a base, for instance, pyridine, is often employed to neutralize the hydrogen chloride (HCl) byproduct. researchgate.netcolab.ws This method has been optimized for the preparation of aromatic trisulfides, achieving good yields and purity. researchgate.netcolab.ws
Another approach utilizes the reaction of alkyl halides with sodium trisulfide. researchgate.net Flow chemistry techniques have also been adapted for the synthesis of symmetrical trisulfides. For example, the reaction of organohalides with disodium (B8443419) disulfide in the presence of an additional equivalent of sulfur can be facilitated by a phase-transfer catalyst under mild conditions. akjournals.comcardiff.ac.uk
| Substrate (Thiol/Halide) | Sulfur Source | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Ref |
| p-Toluenethiol | Sulfur Dichloride | Pyridine | Diethyl Ether | -78 °C, 2 h | Di-p-tolyl trisulfide | 85 | researchgate.net |
| Thiophenol | Sulfur Dichloride | Pyridine | Diethyl Ether | -78 °C, 2 h | Diphenyl trisulfide | 82 | researchgate.net |
| p-Chlorothiophenol | Sulfur Dichloride | Pyridine | Diethyl Ether | -78 °C, 2 h | Di-(p-chlorophenyl) trisulfide | 90 | researchgate.net |
| Allyl Bromide | Disodium Disulfide + S | Tetrabutylammonium (B224687) Bromide (TBAB) | Chloroform/Water | 50 °C, 5 min (Flow) | Diallyl trisulfide | 25 (in a mixture) | akjournals.com |
Utilization of Phosphorus-Containing Reagents
Phosphorus-based reagents have emerged as effective tools for the synthesis of symmetrical trisulfides under mild conditions, often avoiding the formation of undesirable polysulfide byproducts. organic-chemistry.org A notable example involves the use of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives. organic-chemistry.orgresearchgate.net These reagents are prepared from readily available starting materials and react with thiols to form the desired symmetrical trisulfides in high yields. organic-chemistry.orgresearchgate.net The reaction proceeds through a stable disulfanyl intermediate, which is then converted to the trisulfide. organic-chemistry.org This method is compatible with a range of functional groups, including amino, hydroxy, and carboxy groups, making it suitable for the synthesis of functionalized trisulfides such as those derived from L-cysteine. organic-chemistry.orgresearchgate.net
| Thiol | Phosphorus Reagent | Solvent | Conditions | Product | Yield (%) | Ref |
| Dodecane-1-thiol | (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivative | Dichloromethane | Room Temp, 30 min | Di(dodecyl) trisulfide | 92 | researchgate.net |
| Benzylthiol | (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivative | Dichloromethane | Room Temp, 30 min | Dibenzyl trisulfide | 90 | researchgate.net |
| 11-Sulfanylundecanol | (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivative | Dichloromethane | Room Temp, 30 min | Bis(11-hydroxyundecyl) trisulfide | 91 | researchgate.net |
| N-Boc-L-cysteine methyl ester | (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivative | Dichloromethane | Room Temp, 30 min | Symmetrical N-Boc-L-cysteine methyl ester trisulfide | 85 | researchgate.net |
Mild Condition Synthetic Routes
The development of synthetic routes that proceed under mild conditions is crucial for the preparation of sensitive or functionalized trisulfides. organic-chemistry.org Flow chemistry, coupled with phase-transfer catalysis, provides a modern approach to achieving this. akjournals.comcardiff.ac.uk Symmetrical disulfides and trisulfides can be synthesized in short reaction times by reacting organohalides with disodium disulfide (with an added equivalent of sulfur for trisulfides). akjournals.comcardiff.ac.uk The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the aqueous and organic phases. akjournals.com While this method is efficient, it can sometimes lead to the formation of a mixture of polysulfides. akjournals.com
The phosphorus-based methods described in the previous section also represent a significant advancement in mild condition synthesis, offering high yields and purities without the need for harsh reagents or conditions. organic-chemistry.orgresearchgate.net These reactions are often complete within 30 minutes at room temperature. thieme-connect.com
Approaches to Unsymmetrical Trisulfide Synthesis
The synthesis of unsymmetrical trisulfides (R-S-S-S-R', where R ≠ R') presents a greater challenge due to the potential for the formation of symmetrical byproducts. To address this, several strategies have been developed that rely on sequential reactions or the use of specific precursors.
Sequential Coupling Strategies
A direct approach to unsymmetrical trisulfides involves the sequential addition of two different thiols to a sulfur transfer agent like sulfur dichloride. thieme-connect.comacs.orgnih.gov This one-pot reaction is carefully controlled, typically at low temperatures, to minimize the formation of symmetrical trisulfides. thieme-connect.com The first thiol reacts with sulfur dichloride to form a sulfenyl chloride intermediate (RS-S-Cl), which then reacts with the second thiol to yield the unsymmetrical trisulfide. nih.gov
Another sequential strategy employs phosphorus-containing reagents. For instance, an unsymmetrical phosphorotrithioate can be synthesized in a one-step, direct process involving the sequential coupling of 1,1-dichloro-N,N-diethylphosphanamine with a thiol and then a sulfenyl chloride. rsc.org
| Thiol 1 | Thiol 2 / Electrophile | Reagent | Solvent | Conditions | Product | Yield (%) | Ref |
| Dodecane-1-thiol | 11-Sulfanylundecanol | 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane | Chloroform | Room Temp, 30 min | 1-Dodecyl-11-hydroxyundecyl trisulfide | 90 | researchgate.net |
| Dodecane-1-thiol | Benzylthiol | 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane | Chloroform | Room Temp, 30 min | 1-Dodecyl-benzyl trisulfide | 87 | researchgate.net |
| Dodecane-1-thiol | N-Boc-L-cysteine methyl ester | 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane | Chloroform | Room Temp, 30 min | Unsymmetrical Dodecyl, N-Boc-L-cysteine methyl ester trisulfide | 85 | researchgate.net |
Precursor-Based Synthesis (e.g., 9-Fluorenylmethyl Disulfides)
A convenient and mild method for preparing unsymmetrical trisulfides utilizes 9-fluorenylmethyl (Fm) disulfides as precursors. acs.orgorganic-chemistry.org In this approach, the Fm-disulfide (R-S-S-Fm) is treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate a persulfide intermediate (R-S-S-H) in situ. acs.org This highly reactive persulfide is then trapped by a suitable sulfur-based electrophile (R'-S-LG, where LG is a leaving group) to form the desired unsymmetrical trisulfide. acs.org This method has been shown to be effective with various electrophiles and provides the products in good yields under mild conditions. acs.orgorganic-chemistry.org
| Fm-Disulfide Precursor | Electrophile | Base | Solvent | Conditions | Product | Yield (%) | Ref |
| N-Succinimidyl 4-methoxybenzyl disulfide | S-Phenyl benzenethiosulfonate | DBU | Dichloromethane | Room Temp | 4-Methoxybenzyl phenyl trisulfide | 82 | acs.org |
| N-Succinimidyl 4-methylbenzyl disulfide | S-Phenyl benzenethiosulfonate | DBU | Dichloromethane | Room Temp | 4-Methylbenzyl phenyl trisulfide | 75 | acs.org |
| N-Succinimidyl benzyl (B1604629) disulfide | S-(2-Nitrophenyl) benzenethiosulfonate | DBU | Dichloromethane | Room Temp | Benzyl 2-nitrophenyl trisulfide | 71 | acs.org |
| N-Succinimidyl 4-methoxybenzyl disulfide | S-(Benzothiazol-2-yl) benzenethiosulfonate | DBU | Dichloromethane | Room Temp | 4-Methoxybenzyl benzothiazol-2-yl trisulfide | 33 | acs.org |
Sulfur Insertion Reactions (e.g., Rhodium-Catalyzed)
A notable advancement in the synthesis of trisulfides involves the direct insertion of a sulfur atom into a pre-existing disulfide bond. Rhodium-catalyzed reactions have emerged as a particularly effective method for this transformation, offering a pathway to peptide polysulfides under mild conditions. figshare.comnih.gov
This methodology has been successfully applied to unprotected peptide disulfides in aqueous solvents, yielding mixtures of trisulfides and tetrasulfides. figshare.comnih.govacs.org The reaction is notable for its tolerance of a wide array of amino acid residues, including Glycine, Phenylalanine, Tyrosine, Serine, Methionine, Aspartic acid, Glutamine, and Lysine, without interference from their respective functional groups. figshare.comnih.gov The reaction can be conducted at room temperature and has been demonstrated on a gram scale, highlighting its potential for larger-scale applications. figshare.comnih.govacs.org
A typical procedure involves treating a disulfide-containing peptide with elemental sulfur in the presence of a rhodium catalyst, such as RhH(PPh₃)₄, and a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethylene (dppv) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and water. acs.org For instance, a disulfide derivative of Gly-Cys-Gly was successfully converted to its corresponding trisulfide and tetrasulfide products. acs.org The reaction has also been successfully applied to the cyclic nonapeptide vasopressin, demonstrating its utility in modifying complex, biologically active peptides. figshare.comnih.govacs.org
While rhodium catalysis is effective, other transition metals have also been explored. For example, palladium-catalyzed insertion reactions of disulfides with alkynes have been reported, primarily with diaryl disulfides. mdpi.com Rhodium catalysis, however, has shown efficacy with less reactive aliphatic disulfides. mdpi.com
Table 1: Rhodium-Catalyzed Sulfur Insertion into a Disulfide-Containing Peptide
| Parameter | Condition |
| Substrate | Gly-Cys-Gly disulfide derivative (0.1 mmol) |
| Sulfur Source | Elemental Sulfur (1 equiv of atoms) |
| Catalyst | RhH(PPh₃)₄ (5 mol %) |
| Ligand | 1,2-bis(diphenylphosphino)ethylene (dppv) (10 mol %) |
| Solvent | 7:3 Tetrahydrofuran/Water (0.1 M) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Products | Trisulfide and Tetrasulfide mixture |
Data sourced from Organic Letters, 2022. acs.org
Unintentional Formation and Mitigation Strategies in Complex Chemical Syntheses
The same reactivity that allows for the deliberate synthesis of trisulfides can also lead to their undesired formation as by-products in complex chemical syntheses, particularly in the synthesis of peptides and proteins.
By-product Formation in Peptide Synthesis
The formation of trisulfide derivatives is a known side reaction that can occur during peptide synthesis, especially when using cystine derivatives with unprotected amino groups. researchgate.net This unwanted reaction often takes place during the coupling step and has been observed with various coupling reagents. researchgate.net The presence of trisulfide bridges has been identified as an undesirable by-product in the production of several polypeptides containing disulfide bonds, including human growth hormone (hGH), superoxide (B77818) dismutase, and interleukin muteins. google.com In the case of hGH, the trisulfide derivative (TS-hGH) contains an extra sulfur atom forming a trisulfide bridge, rendering it a hydrophobic variant of the native protein. google.com The formation of a trisulfide by-product was also confirmed during the commercial production of the somatostatin (B550006) analogue, lanreotide. researchgate.net
The proposed mechanism for trisulfide formation involves the nucleophilic attack of a sulfide (B99878) ion (HS⁻) on a disulfide bond. researchgate.net This reaction is favored at or above neutral pH. researchgate.net The source of the reactive sulfur can be residual hydrogen sulfide (H₂S) present in the reaction mixture. google.com
Several strategies have been developed to mitigate the formation of these trisulfide by-products. One approach involves stripping the liquid medium containing the polypeptide with an inert gas, such as nitrogen or argon, to remove volatile sulfur species like H₂S. google.comgoogle.com Another strategy involves the addition of metal salts, like potassium or sodium salts, during or after fermentation in recombinant peptide production. google.com
Furthermore, methods exist to convert the unwanted trisulfide derivative back to the desired disulfide. This can be achieved by treating the trisulfide with a sulfite (B76179) compound, such as sodium sulfite, or with a mercapto compound like cysteine, glutathione (B108866), 2-mercaptoethanol, or dithiothreitol. google.com
In the context of solid-phase peptide synthesis (SPPS), the choice of scavengers used during the trifluoroacetic acid (TFA)-mediated cleavage step is crucial. Triisopropylsilane (TIS), a common scavenger, has been shown to act as a reducing agent that can facilitate the removal of certain sulfur-protecting groups from cysteine residues, but can also promote disulfide formation. nih.govnih.gov Careful consideration of the scavenger type, concentration, reaction temperature, and time is necessary to prevent unintended side reactions. nih.gov For instance, using a combination of thioanisole (B89551) and dimethyl sulfide (DMS) in the cleavage cocktail has been found to be beneficial in mitigating certain side reactions. acs.org
Table 2: Common Compounds Involved in Trisulfide By-product Formation and Mitigation
| Compound Name | Role |
| Cystine | Amino acid dimer, can form trisulfide derivatives researchgate.net |
| Human Growth Hormone (hGH) | Polypeptide where trisulfide formation is a known issue google.com |
| Lanreotide | Peptide drug where trisulfide by-products have been observed researchgate.net |
| Hydrogen Sulfide (H₂S) | Potential sulfur source for unintentional trisulfide formation google.com |
| Nitrogen/Argon | Inert gases used for stripping H₂S to prevent trisulfide formation google.com |
| Sodium Sulfite | Reagent used to convert trisulfides back to disulfides google.com |
| Cysteine | Mercapto compound used to reduce trisulfides google.com |
| Triisopropylsilane (TIS) | Scavenger in peptide synthesis that can influence sulfur chemistry nih.govnih.gov |
| Thioanisole | Scavenger used to mitigate side reactions acs.org |
| Dimethyl Sulfide (DMS) | Scavenger used in combination with others to prevent side reactions acs.org |
Reaction Mechanisms and Chemical Reactivity of Trisulfide 2
Nucleophilic Substitution Pathways
Nucleophilic substitution at a sulfur atom is a key reaction pathway for trisulfides. The reactivity is influenced by the nature of the nucleophile and the structure of the trisulfide itself.
The reaction between a thiolate (RS⁻) and a disulfide (R'SSR') is a fundamental process known as thiol-disulfide exchange. nih.gov This mechanism extends to trisulfides, where a thiolate anion acts as a potent nucleophile. nih.govlibretexts.org The reaction proceeds via a nucleophilic attack on one of the sulfur atoms of the trisulfide linkage. researchgate.net
Theoretical studies using methods like MP2/6-31+G* indicate that the mechanism for nucleophilic substitution on trisulfides is an addition-elimination pathway in the gas phase. acs.org This is analogous to the mechanism for disulfide substitution. acs.org The initial step involves the formation of an ion-dipole complex, often stabilized by hydrogen bonding, which then proceeds through a transition state to a stable intermediate with a hypercoordinate sulfur atom. acs.org
Computational analyses show a kinetic preference for the nucleophilic attack to occur at a terminal sulfur atom rather than the central sulfur of the trisulfide. acs.orgresearchgate.net This preference, typically in the range of 2-5 kcal mol⁻¹, is attributed to greater steric hindrance at the central sulfur position. acs.orgresearchgate.net Furthermore, the attack at the terminal sulfur is also thermodynamically favored because the resulting thiosulfenate is a better leaving group than a thiolate. researchgate.net
The thiol-disulfide exchange reaction proceeds through a high-energy transition state. researchgate.net This state is often described as a "trisulfide-like transition state," where three sulfur atoms are partially linked, and a negative charge is delocalized across them. researchgate.netnih.gov
Theoretical investigations using Density Functional Theory (DFT) and ab initio calculations have been employed to characterize this transient structure. researchgate.netacs.org For the exchange reaction involving dimethyl disulfide, calculations show that the Sₙ2-like transition structure is very close in energy to a corresponding trisulfur (B1217805) anionic intermediate. acs.org In cases with more steric hindrance, such as with t-butyl groups, the potential energy surface clearly favors an Sₙ2 displacement pathway with a defined activation barrier. researchgate.netacs.org When modeling with peptide substituents, DFT studies strongly support the existence of a trisulfur intermediate that is significantly lower in energy than the initial reactants, suggesting it has a sufficient lifetime to allow for necessary conformational adjustments. researchgate.netacs.org
Thiolate-Disulfide Exchange Mechanisms
Redox Chemistry and Transformation Pathways
Trisulfides are active participants in redox chemistry, serving as precursors to other reactive sulfur species and undergoing degradation under various conditions. acs.orgacs.org The interconversion between thiols and disulfides is fundamentally a redox reaction, and trisulfides are an important part of this chemical landscape. libretexts.orglibretexts.org
Trisulfides are recognized as important biological reservoirs of sulfane sulfur, primarily through their reaction with thiols to release persulfides (RSSH). acs.orgresearchgate.net When a trisulfide reacts with a thiol, it can yield a persulfide and a disulfide. acs.org The reaction between a trisulfide and hydrogen sulfide (B99878) (H₂S), in its ionized form HS⁻, can also form a persulfide. portlandpress.comfrontiersin.org
The reaction of a trisulfide with a thiol is very rapid, often reaching equilibrium within minutes. acs.org For instance, the reaction of N-acetylcysteine (NAC), cysteine, or glutathione (B108866) trisulfides with their corresponding thiols is rapid, with an estimated half-life limit of 4.0 minutes for each trisulfide under specific experimental conditions. acs.org The reaction between H₂S and disulfides to form persulfides is complex, as the persulfide product (RSSH) is highly nucleophilic and can react further with the starting disulfide (RSSR) to generate a trisulfide (RSSSR). nih.gov This establishes a dynamic equilibrium involving H₂S, thiols, disulfides, persulfides, and trisulfides. nih.gov Ultimately, the presence of thiols in a biological system can lead to the release of H₂S from the trisulfide pool. acs.orgnih.gov
The stability of trisulfides is highly dependent on the chemical environment, including pH and the presence of other nucleophiles. acs.orgacs.org Studies on biologically relevant trisulfides like those derived from cysteine, glutathione, and N-acetylcysteine show they are susceptible to degradation. acs.orgnsf.gov Generally, trisulfides are more stable in acidic environments compared to alkaline conditions. acs.org For example, glutathione trisulfide degrades more rapidly at pH 7.4 and 9.0 than at pH 5.8. acs.org This instability under basic conditions is often linked to the deprotonation of an ammonium (B1175870) group in molecules like cysteine and glutathione, which exposes a reactive amine. acs.org In contrast, N-acetylcysteine trisulfide, which lacks this free amine, exhibits greater stability across a range of pH values. acs.orgacs.org
Amines are potent catalysts for the degradation of trisulfides. acs.orgacs.orgnih.gov Both primary and tertiary amines have been shown to rapidly degrade trisulfides to the corresponding disulfide and what is presumed to be elemental sulfur. acs.orgacs.org This amine-induced decomposition suggests that trisulfide linkages may be short-lived species in vivo due to the abundance of amines in biological systems. acs.orgresearchgate.net The degradation often levels off before completion, which is attributed to an equilibrium being established between the disulfide, elemental sulfur, and the amine catalyst. acs.orgnih.gov Studies show that primary amines tend to degrade trisulfides more rapidly than tertiary amines. nih.gov
| Trisulfide Compound | Amine Catalyst | Extent of Degradation (Time) | Estimated Half-Life | Primary Degradation Products |
|---|---|---|---|---|
| N-Acetylcysteine (NAC) Trisulfide | Butylamine (primary) | 43% (1 hr), 92% (24 hr) acs.org | 53 min acs.org / 0.94 hr nih.gov | NAC Disulfide, Elemental Sulfur acs.orgresearchgate.net |
| N-Acetylcysteine (NAC) Trisulfide | Triethylamine (tertiary) | 14% (1 hr), 87% (24 hr) acs.org | 2.2 hr nih.gov | NAC Disulfide, Elemental Sulfur acs.org |
| Cysteine Trisulfide | Butylamine (primary) | 63% (24 hr) acs.org | Not specified | Cystine, Elemental Sulfur acs.org |
| Cysteine Trisulfide | Triethylamine (tertiary) | 78% (24 hr) acs.org | Not specified | Cystine, Elemental Sulfur acs.org |
| Glutathione Trisulfide | Butylamine (primary) | 29% (30 min), 78% (24 hr) acs.org | Not specified | Glutathione Disulfide, Elemental Sulfur acs.org |
| Glutathione Trisulfide | Triethylamine (tertiary) | 14% (30 min), 81% (24 hr) acs.org | Not specified | Glutathione Disulfide, Elemental Sulfur acs.org |
Degradation Mechanisms in Various Chemical Environments
Photo-Induced and Radical-Mediated Degradation
The trisulfide(2-) anion, while stable under certain conditions, can undergo degradation through photo-induced and radical-mediated pathways. The degradation of trisulfides can be influenced by factors such as pH and the presence of amines. For instance, some trisulfides have been observed to degrade rapidly in the presence of primary and tertiary amines, breaking down into the corresponding disulfide and elemental sulfur. acs.org The stability of trisulfides can be greater in acidic environments compared to alkaline ones. researchgate.net
Photo-irradiation, particularly with UV light, can lead to the cleavage of disulfide bonds, a process that can also impact trisulfides. mdpi.comnih.gov This photo-degradation can result in a variety of products. mdpi.com Studies on materials containing the trisulfide radical anion have shown that its stability can be affected by light, leading to changes in the material's properties. acs.org The degradation process can sometimes be reversible, with the material recovering in the dark. acs.org
Radical-mediated degradation is another significant pathway. Thiyl radicals can react with molecular oxygen to form thiylperoxyl radicals, which can then rearrange to sulfonyl radicals. mdpi.com These radical species can participate in further reactions, leading to the breakdown of sulfur-containing compounds. mdpi.com Disodium (B8443419) trisulfide has been identified as a potent scavenger of peroxyl radicals. researchgate.netresearchgate.net
Oxidation States and Chemical Transformations (e.g., to Trisulfide 1-oxides)
The sulfur atoms in the trisulfide(2-) anion can exist in different oxidation states. Generally, sulfur can have oxidation states ranging from -2 to +6. researchgate.net In the context of polysulfides like trisulfide(2-), the terminal sulfur atoms are typically considered to have an oxidation state of -1, while the central sulfur atom has an oxidation state of 0. However, in related species like thiosulfate (B1220275) (S₂O₃²⁻), the two sulfur atoms have different oxidation states, often cited as +6 and -2. researchgate.net
Trisulfide(2-) can undergo various chemical transformations, a key one being its oxidation to form trisulfide-1-oxides. rsc.org This transformation is significant as it can dramatically alter the chemical reactivity of the molecule. For example, while trisulfides themselves are not kinetically competent to inhibit hydrocarbon autoxidation, their corresponding 1-oxides are surprisingly effective radical-trapping antioxidants. rsc.orgrsc.org The formation of these oxides is consistent with the general observation that organosulfur compounds often need to be oxidized to exhibit significant antioxidant activity. rsc.org
The oxidation of trisulfides can be achieved using various reagents. For instance, bipyridinium tribromide in the presence of thionyl chloride reacts with thiols to produce symmetric trisulfide-2-oxides as the major products. researchgate.net The resulting trisulfide oxides, such as di-2-naphthyl trisulfide-2-oxide, can be stable compounds. researchgate.net These oxides can also be formed through other chemical transformations. researchgate.net
Reductive Behavior towards Metal Ions and Disulfides
Trisulfide(2-) and its related radical anion, the trisulfur radical anion ([S₃]•⁻), exhibit notable reductive behavior towards both metal ions and disulfide bonds. This reactivity is crucial in various chemical and biological contexts.
Towards Metal Ions:
The trisulfur radical anion is known to form stable and soluble complexes with metal ions, even with those considered poorly soluble, such as platinum group elements. pnas.org For instance, [S₃]•⁻ can form stable complexes with both Pt(II) and Pt(IV) in aqueous solutions at elevated temperatures. pnas.org This complex formation enhances the solubility and transport of these metals in geological fluids. pnas.orgresearchgate.net The interaction is not limited to precious metals; the trisulfide radical anion can also form complexes with Cu⁺. semanticscholar.org The addition of metal ions like Mg²⁺, Ca²⁺, Zn²⁺, and Cd²⁺ can influence the redox behavior of related sulfur species, favoring the oxidation of thiolates. rsc.org
Towards Disulfides:
Trisulfides can react with reducing agents, and this process can be influenced by the presence of other sulfur species. In the context of antibody-drug conjugates, it has been observed that the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) preferentially reacts with trisulfide bonds over disulfide bonds. researchgate.net This reaction consumes the reducing agent without generating the desired free thiols for drug conjugation, highlighting the distinct reductive behavior of trisulfides compared to disulfides. researchgate.net The reaction of trisulfides with thiols can lead to the formation of H₂S, demonstrating their role as a potential source of this important signaling molecule. acs.orgresearchgate.net This reaction proceeds via the reduction of the central sulfur atom of the trisulfide. researchgate.net
Radical Chemistry of the Trisulfur Radical Anion ([S₃]•⁻)
The trisulfur radical anion, [S₃]•⁻, is a significant sulfur-centered radical that plays a role in a variety of chemical processes, from organic synthesis to geochemistry.
Formation and Stability of the Trisulfur Radical Anion
The [S₃]•⁻ radical anion can be generated through several methods. A common laboratory method involves the reaction of elemental sulfur with a base, such as potassium hydroxide (B78521) in dimethylformamide (DMF). rsc.org It can also be formed from potassium sulfide (K₂S) in DMF. rsc.orgrsc.org The formation of [S₃]•⁻ from K₂S in DMF is believed to initiate some electron-catalyzed reactions. rsc.orgrsc.org The presence of this radical is often indicated by a characteristic blue color and can be confirmed using techniques like EPR spectroscopy and UV-visible spectroscopy, which shows a characteristic absorption peak around 617 nm. rsc.orgscispace.com
The stability of the [S₃]•⁻ radical anion is noteworthy. It has been found to be stable in aqueous fluids over a wide range of temperatures (from 200°C to 700°C) and pressures. researchgate.net It is considered the most stable polysulfide group under certain high-temperature conditions and is believed to be involved in the transport of gold in geological systems. researchgate.net The stability of [S₃]•⁻ is also observed in certain solid matrices, such as aluminosilicates, even at room temperature. researchgate.net
Homolytic Substitution Pathways and Radical Trapping
The trisulfur radical anion is involved in homolytic substitution reactions. In some proposed mechanisms, an aryl radical reacts with [S₃]•⁻ to form an intermediate which then undergoes homolysis. rsc.org The reactivity of polysulfide-1-oxides with peroxyl radicals proceeds through a concerted bimolecular homolytic substitution (SH2) mechanism, liberating a perthiyl radical. rsc.org
The involvement of [S₃]•⁻ in radical pathways can be confirmed through radical trapping experiments. When a radical trap like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is added to a reaction suspected to involve [S₃]•⁻, a significant reduction in the reaction yield is observed, indicating that a radical mechanism is at play. rsc.orgrsc.org For example, in a K₂S-initiated sulfur insertion reaction, the addition of TEMPO almost completely quenched the reaction, providing strong evidence for a radical pathway. rsc.orgrsc.org
Role as a Reactant in Cascade and Multi-Step Chemical Transformations
The trisulfide(2-) anion and its associated radical species, the trisulfur radical anion ([S₃]•⁻), are versatile reactants that can participate in complex cascade and multi-step chemical transformations. These reactions often lead to the formation of diverse and valuable chemical structures.
The [S₃]•⁻ radical anion has been utilized in the synthesis of various heterocyclic compounds. For instance, it can trigger a C(sp²)-H amination of α,β-unsaturated carbonyl derivatives to produce β-enaminones. nsf.gov This process is believed to proceed via a thiirane (B1199164) intermediate. nsf.gov Furthermore, [S₃]•⁻ has been employed in "stitching thienannulation" strategies to construct largely π-extended thienoacenes. scispace.com In these multi-step reactions, the radical anion facilitates the formation of multiple carbon-sulfur bonds in a cascading manner. scispace.com
A notable example of its role in multi-step synthesis is the K₂S-initiated electron-catalyzed sulfur insertion reaction with enaminones to construct 4H-benzo[b] researchgate.netnsf.govthiazine derivatives. rsc.orgrsc.org In this process, K₂S acts not only as the sulfur source but also as the initiator by forming the [S₃]•⁻ radical anion and electrons in DMF, which then drives the cyclization cascade. rsc.orgrsc.org The reaction proceeds through a proposed SRN1 type electron catalysis mechanism involving the generation of an aryl radical, its reaction with [S₃]•⁻, and subsequent intramolecular radical addition and cyclization steps. rsc.org
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical calculations have become indispensable for elucidating the intrinsic properties of transient or highly reactive species like the trisulfide dianion. These methods provide detailed insights into the molecule's geometry, electronic configuration, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT calculations have been instrumental in predicting the geometries and electronic properties of polysulfides. For instance, DFT has been used to model the reactions of sulfide (B99878) anions in complex systems, providing insights into the reactivity of different sulfur atoms within a polysulfide chain. mdpi.com
In studies of related polysulfide radical anions, PCM-corrected DFT calculations have been performed to establish preferred geometries in polar media. mdpi.com Time-dependent DFT (TD-DFT) calculations are then often used to determine the energies and nature of electronic excitations. mdpi.com The reliability of these calculations is frequently benchmarked against experimental data for well-characterized species like the S₂˙⁻ and S₃˙⁻ radical anions, providing confidence in the predictions for less-studied species. mdpi.com While much of the detailed spectroscopic work has focused on the radical anion S₃˙⁻, the methodologies are directly applicable to the S₃²⁻ dianion. mdpi.comresearchgate.net DFT calculations have also been employed to study the ground-state structures of sulfide perovskites and other metal sulfides, demonstrating the method's versatility. aip.orgresearchgate.net
Ab Initio Molecular Orbital Theory
Ab initio molecular orbital theory refers to a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy, though often at a greater computational cost than DFT. utep.edu
While a significant body of literature applies DFT to polysulfides, specific ab initio studies on the isolated trisulfide(2-) dianion are less common, with many computational efforts focusing on more complex systems or related sulfur-containing molecules. researchgate.netkit.edu However, the principles of ab initio calculations are foundational to modern computational chemistry. uc.pt For example, ab initio methods have been used to study the conformational properties and anomeric effects in molecules like 1,2-dithiane (B1220274) mono-S-oxide. utep.edu They have also been applied to investigate the magnetic exchange coupling constants in complex clusters, where multi-reference wavefunction-based methods are necessary to accurately describe the electronic states. sci-hub.se Such high-level calculations provide a pathway for obtaining a detailed understanding of the electronic structure of challenging species like the trisulfide dianion. sci-hub.seresearchgate.net
Elucidation of Electronic Structures and Spectroscopic Properties
Theoretical calculations are crucial for interpreting experimental spectra and understanding the electronic structure of molecules like trisulfide(2-). The electronic structure dictates the molecule's reactivity, bonding, and spectroscopic signatures.
Computational studies on the related S₃˙⁻ radical anion, which is a known chromophore in ultramarine blue pigments, have successfully correlated its electronic transitions with its characteristic UV-visible spectrum. mdpi.com TD-DFT calculations, for example, can predict the π → π* electronic excitations that are responsible for the color of these species. mdpi.com The calculated spectra for S₂˙⁻ and S₃˙⁻ show a close correspondence with experimental maximum absorbance wavelengths, supporting the chosen computational functional and methodology. mdpi.com
For the trisulfide(2-) dianion, similar computational approaches can elucidate its frontier molecular orbitals (HOMO and LUMO) and predict its electronic absorption spectra. While experimental data on the isolated dianion is sparse, theoretical models provide the primary means of predicting its spectroscopic properties, which are essential for its potential identification and characterization in various environments. mdpi.comresearchgate.net
Reaction Mechanism Modeling
Beyond static properties, computational chemistry allows for the modeling of dynamic chemical processes, providing a molecular-level view of reaction pathways, transition states, and potential degradation mechanisms involving the trisulfide(2-) anion.
Energy Profiles and Transition State Analysis
Reaction mechanism modeling involves mapping the potential energy surface of a reacting system to identify the lowest energy path from reactants to products. This path includes high-energy transition states, which are the bottlenecks of the reaction, and any stable intermediates.
A key reaction involving trisulfides is the nucleophilic substitution (Sₙ2) type mechanism. For example, the reaction of a sulfide anion with a cysteine trisulfide cofactor has been modeled using DFT. mdpi.com This Sₙ2 mechanism involves the attack of the sulfide anion on one of the sulfur atoms of the trisulfide, with a persulfide or thiolate anion acting as the leaving group. mdpi.com The calculations reveal a quasi-linear, late, and synchronous transition state. mdpi.com By calculating the Gibbs free energy associated with these transition states, the energetic barriers for the reaction can be determined, providing insight into the reaction's feasibility and kinetics. mdpi.com The classical thiol-disulfide interchange reaction is also understood to proceed via a trisulfide-like transition state structure. researchgate.net
Table 1: Calculated Gibbs free-energy barriers for the nucleophilic attack of a sulfide anion on trisulfide and disulfide models, based on DFT/PCM calculations. Data sourced from mdpi.com.
Prediction of Degradation and Transformation Pathways
Computational modeling can predict how a molecule might break down or transform under certain conditions. For trisulfides, a key transformation pathway involves their reaction with thiols. It is known that trisulfides can react with two equivalents of a thiol to yield disulfides and release the central sulfur atom as hydrogen sulfide (H₂S). This reaction is a proposed mechanism for the biological role of trisulfides as a source of H₂S.
Another significant transformation is the formation of trisulfides from disulfides. This can occur through a nucleophilic attack of a sulfide ion (HS⁻) on a disulfide bond. This reaction proceeds through a trisulfide intermediate, ultimately forming a trisulfide bond and releasing a thiolate. These computationally modeled pathways are crucial for understanding the role of trisulfides in biogeochemical cycles, such as the transformation of contaminants by reactive iron sulfide species in the environment.
Mentioned Compounds
Thermodynamic and Kinetic Modeling of Trisulfide Transformations
Theoretical and computational investigations have provided significant insights into the complex transformations of the trisulfide(2-) anion and related species. By employing sophisticated modeling techniques, researchers have been able to elucidate the thermodynamic favorability and kinetic pathways of various reactions, which are often difficult to characterize experimentally. These studies are crucial for understanding the behavior of trisulfides in diverse environments, from industrial applications like sodium-sulfur batteries to biological systems. researchgate.netnih.govacs.org
Detailed Research Findings
Thermodynamic Modeling: Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in determining the thermodynamic properties of polysulfide anions, including trisulfide(2-). researchgate.netresearchgate.net These models often incorporate corrections for solvent effects, such as the Polarizable Continuum Model (PCM), to simulate conditions in liquid phases more accurately. nih.gov
Research has focused on a variety of transformations, including isomerization, disproportionation, and sulfurization reactions. nih.gov A key finding from these studies is that the stability and reactivity of polysulfide anions are heavily influenced by their size and the surrounding environment. For example, in the context of sodium-sulfur (NAS) batteries operating at high temperatures (around 320 °C), computational models predict that polysulfide dianions larger than S₄²⁻ are thermally unstable. nih.gov Instead, smaller dianions and radical monoanions are the dominant species. nih.gov
The Gibbs free energies (ΔG) for numerous reactions have been calculated, offering a basis to predict spontaneous reaction pathways. For instance, the decomposition of the primary reduction product of elemental sulfur, S₈˙⁻, is predicted to proceed exergonically at the operating temperatures of NAS batteries, yielding smaller radicals like S₂˙⁻ and S₃˙⁻. nih.gov Another critical transformation is the exergonic disproportionation of S₈˙⁻ into elemental sulfur (S₈) and S₈²⁻, with the latter dissociating into two S₄˙⁻ radical ions. nih.gov These radicals can then recombine to form various polysulfide dianions. nih.gov
Kinetic Modeling: Kinetic modeling complements thermodynamic data by revealing the energy barriers and mechanisms of trisulfide transformations. These studies often focus on calculating the activation energies for specific reaction steps. For instance, in reactions involving diallyl trisulfide (DATS), a model organic trisulfide, the nucleophilic attack of thiol anions was investigated. acs.org The calculations showed that an attack on the peripheral sulfur atom is both kinetically and thermodynamically more favorable than an attack on the central sulfur atom. acs.org
This is a common theme in polysulfide reactivity. DFT calculations on the reaction of cyanide and phosphines with polysulfides show that activation barriers increase as the nucleophile attacks closer to the terminal, anionic sulfur. researchgate.net This work highlights the various decomposition pathways available to polysulfides, where intramolecular cyclization is often the most favorable route for long chains, while shorter chains may undergo a mix of unimolecular decomposition and nucleophilic attack. researchgate.net
Kinetic studies have also explored the antioxidant properties of trisulfide derivatives. The reaction of trisulfide-1-oxides with peroxyl radicals was found to be surprisingly fast, with rate constants (k) of 1–2 × 10⁴ M⁻¹ s⁻¹ at 37 °C. rsc.org This reactivity is comparable to that of common phenolic antioxidants. rsc.org Computational modeling revealed that this reaction proceeds via a concerted bimolecular homolytic substitution (S_H2), a mechanism where the peroxyl radical attacks the sulfinyl sulfur of the trisulfide-1-oxide. rsc.org In contrast, the analogous reactions with unoxidized trisulfides are readily reversible and thus not kinetically competent to inhibit autoxidation. rsc.org
Data Tables
The following tables summarize key thermodynamic and kinetic data from computational modeling studies of trisulfide and related polysulfide transformations.
Table 1: Thermodynamic Data for Polysulfide Reactions This table presents the calculated Gibbs free energies (ΔG) and reaction enthalpies for selected polysulfide transformations. The data is derived from computational studies and indicates the thermodynamic favorability of each reaction.
| Reaction/Transformation | System/Conditions | Calculated Parameter (kcal/mol) | Reference |
| Nucleophilic attack of CH₃S⁻ on peripheral S atom of DATS | Computational (DFT) | Barrier: 12.3 | acs.org |
| Nucleophilic attack of CH₃S⁻ on central S atom of DATS | Computational (DFT) | Barrier: 15.1 | acs.org |
| Nucleophilic attack of CN⁻ on heptasulfide dianion (S₇²⁻) to form S₆²⁻ and SCN⁻ | Computational (DFT) | Activation Free Energy: 15.0 | researchgate.net |
| Nucleophilic attack of PMe₃ on heptasulfide dianion (S₇²⁻) to form S₆²⁻ and Me₃PS | Computational (DFT) | Activation Free Energy: 15.9 | researchgate.net |
Table 2: Kinetic Data for Trisulfide Transformations This table provides kinetic parameters, such as activation energies and rate constants, for reactions involving trisulfides and their derivatives.
| Reaction | Method/Conditions | Parameter Value | Reference |
| Reaction of trisulfide-1-oxides with peroxyl radicals | Experimental and Computational, 37 °C | k = 1–2 × 10⁴ M⁻¹ s⁻¹ | rsc.org |
| Decomposition of Dimethyl trisulfide (DMTS) with hydroxyl ion (OH⁻) | Aqueous solution, experimental | Reaction order w.r.t. DMTS: 2.0 ± 0.3 | researchgate.net |
| Decomposition of Dimethyl trisulfide (DMTS) with hydroxyl ion (OH⁻) | Aqueous solution, experimental | Reaction order w.r.t. OH⁻: 0.59 ± 0.06 | researchgate.net |
Advanced Analytical Methodologies for Studying Trisulfide Chemical Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stability Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for monitoring the stability and reactions of trisulfides in solution. numberanalytics.com ¹H NMR is particularly useful for tracking the degradation of organic trisulfides and identifying the resulting products over time. nih.gov
For instance, the stability of biologically relevant trisulfides, such as those derived from N-acetylcysteine (NAC), cysteine, and glutathione (B108866), has been extensively studied using ¹H NMR. nih.govresearchgate.netacs.org These studies often involve dissolving the trisulfide in a deuterated solvent, like D₂O, and periodically acquiring ¹H NMR spectra to monitor changes in the chemical environment of the protons. acs.org The degradation of NAC trisulfide, for example, can be tracked by observing the decrease in the intensity of its characteristic NMR signals and the concurrent appearance of signals corresponding to the disulfide and elemental sulfur. acs.org
Kinetic data, such as reaction rates and half-lives, can be extracted from the time-dependent changes in NMR signal intensities. nih.gov For example, the degradation of NAC trisulfide in the presence of amines has been shown to be rapid, with a significant percentage degrading within the first hour. acs.org The stability of trisulfides is also influenced by pH, with some, like cysteine trisulfide, being more stable in acidic conditions and less stable in alkaline environments. nih.gov
Key Research Findings from NMR Studies:
Reaction Monitoring: NMR can follow the course of reactions involving trisulfides, such as their degradation or their role as sulfur donors. acs.orgresearchgate.net For example, the reaction of trisulfides with thiols to release hydrogen sulfide (B99878) can be monitored. researchgate.net
Identification of Intermediates and Products: By analyzing the chemical shifts and coupling constants in the NMR spectra, it is possible to identify the various species present in a reaction mixture, including starting materials, intermediates, and final products. dtic.milmagritek.com In the degradation of NAC trisulfide, the primary products identified by NMR are the corresponding disulfide and elemental sulfur. acs.org
Stability Assessment: The stability of trisulfides under various conditions, such as different pH values, temperatures, and in the presence of other chemical species like amines or metal ions, can be systematically evaluated. nih.govacs.org Studies have shown that while NAC trisulfide is relatively stable at body temperature, it degrades at higher temperatures. acs.org
Interactive Data Table: Stability of N-Acetylcysteine Trisulfide (NAC-SSS) under Various Conditions as Monitored by ¹H NMR
| Condition | Time | % Degradation | Degradation Products | Reference |
| With Butylamine (1 equiv) | 1 h | 43% | NAC Disulfide, Elemental Sulfur | acs.org |
| 24 h | 92% | NAC Disulfide, Elemental Sulfur | acs.org | |
| With Triethylamine (1 equiv) | 1 h | 14% | NAC Disulfide, Elemental Sulfur | acs.org |
| 24 h | 87% | NAC Disulfide, Elemental Sulfur | acs.org | |
| pH 7.4, 37 °C | 1 h | 45% | NAC Disulfide, Elemental Sulfur | nih.gov |
| 2 h | 81% | NAC Disulfide, Elemental Sulfur | nih.gov | |
| 60 °C | 3 days | 74% | NAC Disulfide, Elemental Sulfur | acs.org |
This table summarizes the degradation of N-acetylcysteine trisulfide under different experimental conditions, as determined by ¹H NMR spectroscopy. The data highlights the influence of amines and temperature on the stability of the trisulfide linkage.
Mass Spectrometry for Identification of Reaction Products and Intermediates
Mass spectrometry (MS) is an indispensable tool for the identification of reaction products and transient intermediates in the chemical transformations of trisulfides. rsc.org Its high sensitivity allows for the detection of low-abundance species, providing crucial mechanistic insights. rsc.org Various MS techniques, including electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), are employed to analyze trisulfide-containing samples. news-medical.netuea.ac.uk
In the context of trisulfide chemistry, MS is often coupled with liquid chromatography (LC-MS) to separate complex mixtures before detection. nih.gov This approach has been successfully used to identify and quantify trisulfide modifications in proteins and antibodies. news-medical.netnih.gov For instance, the presence of a trisulfide bond can be confirmed by the characteristic mass shift of approximately 32 Da compared to the corresponding disulfide. news-medical.net
MS/MS (tandem mass spectrometry) provides further structural information by fragmenting the ions of interest and analyzing the resulting fragment ions. news-medical.net This fragmentation pattern can help to pinpoint the location of the trisulfide linkage within a molecule. news-medical.net
Key Research Findings from Mass Spectrometry Studies:
Identification of Reaction Products: MS is used to confirm the identity of the final products of trisulfide reactions. For example, in the degradation of NAC trisulfide in the presence of cysteine, mass spectrometry was used to identify the formation of a mixed disulfide, indicating a complex reaction mechanism. acs.org
Detection of Reaction Intermediates: The high sensitivity of MS enables the detection of short-lived reaction intermediates. rsc.org In studies of the reaction of iron-sulfur clusters with oxygen, time-resolved ESI-MS has allowed for the identification of intermediates such as a [3Fe-3S] cluster and persulfide-coordinated [2Fe-2S] clusters. uea.ac.uk
Characterization of Modified Biomolecules: MS is a key technique for characterizing proteins and peptides that have been modified to contain trisulfide bonds. news-medical.netacs.org For example, LC-MS/MS analysis has been used to determine the levels and locations of trisulfide bonds in monoclonal antibodies. nih.gov
Interactive Data Table: Mass Spectrometric Identification of Trisulfide-Related Species
| Analyte/Reaction | Mass Spectrometry Technique | Key Finding | Reference |
| IgG1 Monoclonal Antibody | LC-MALDI-TOF/TOF | Identification and quantification of trisulfide linkages. | news-medical.net |
| Degradation of NAC Trisulfide with Cysteine | High-Resolution Mass Spectrometry | Observation of a mixed disulfide intermediate. | acs.org |
| O₂-driven [4Fe-4S] to [2Fe-2S] Cluster Conversion | Time-resolved ESI-MS | Detection of a [3Fe-3S] cluster and persulfide-coordinated [2Fe-2S] intermediates. | uea.ac.uk |
| Monoclonal Antibody-A | LC-MS/MS | Confirmation of trisulfide bonds by a mass increase of ~32 Da. | nih.gov |
This table showcases the application of various mass spectrometry techniques in the study of trisulfides, from their identification in complex biological molecules to the detection of fleeting intermediates in chemical reactions.
Vibrational and Electronic Spectroscopy (IR, Raman, UV-Vis) for Reactive Intermediate Characterization
Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are powerful techniques for characterizing reactive intermediates in trisulfide chemical transformations. nih.govscience.gov These methods provide insights into the bonding, structure, and electronic transitions of transient species. nih.gov
UV-Visible (UV-Vis) Spectroscopy is often used to monitor reactions involving polysulfides, as different chain lengths exhibit distinct absorption bands. rsc.orgacs.org For example, in studies of lithium-sulfur batteries, UV-Vis spectroscopy has been used to identify various polysulfide species (Sₙ²⁻) in solution based on their characteristic absorption maxima. acs.org The radical anion S₃⁻˙, a potential intermediate in trisulfide reactions, is known to have a strong absorption band around 615 nm. acs.org
Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of molecules. researchgate.net These techniques are sensitive to the presence of specific chemical bonds, such as the S-S bond in trisulfides. Changes in the vibrational spectra during a reaction can indicate the formation and consumption of intermediates. rsc.org For instance, the S-S stretching frequency can provide information about the bond strength and the local chemical environment.
Key Research Findings from Spectroscopic Studies:
Identification of Polysulfide Species: UV-Vis spectroscopy is effective in distinguishing between different polysulfide species in solution. acs.org For example, S₄²⁻ has been associated with an absorption band at 425 nm. acs.org
Detection of Radical Intermediates: The characteristic absorption spectrum of the S₃⁻˙ radical anion allows for its detection by UV-Vis spectroscopy, providing evidence for its involvement in certain reaction pathways. acs.org
Probing Bond Changes: IR and Raman spectroscopy can monitor changes in the S-S bond during a reaction, offering clues about the structure of reactive intermediates. rsc.org
Interactive Data Table: Spectroscopic Signatures of Trisulfide-Related Species
| Species | Spectroscopic Technique | Characteristic Signature (λmax or ν) | Reference |
| S₄²⁻ | UV-Vis | ~425 nm | acs.org |
| S₃⁻˙ | UV-Vis | ~615 nm | acs.org |
| S-S bond | UV-Vis | n → σ* transition | rsc.org |
| Generic Trisulfide | IR/Raman | S-S stretching modes | researchgate.net |
This table presents characteristic spectroscopic features of various sulfur species relevant to the study of trisulfide(2-) chemistry, as determined by UV-Vis, IR, and Raman spectroscopy.
X-ray Absorption Spectroscopy for Electronic and Local Structural Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic and local atomic structure of sulfur in various materials, including those containing trisulfides. arizona.edu XAS can provide information on the oxidation state, coordination environment, and bond distances of the absorbing atom, even in non-crystalline samples. researchgate.net
The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). lightsource.ca
XANES: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the sulfur atoms. A significant shift in the absorption edge energy is observed between different oxidation states of sulfur, such as sulfide (S²⁻) and sulfate (B86663) (S⁶⁺). arizona.edu This allows for the determination of the average oxidation state of sulfur in a sample.
EXAFS: The EXAFS region, at energies above the edge, contains information about the local atomic environment of the absorbing sulfur atom, including bond distances, coordination numbers, and the identity of neighboring atoms. lightsource.ca
Key Research Findings from XAS Studies:
Oxidation State Determination: Sulfur K-edge XANES has been used to distinguish between sulfide and disulfide species in compounds like titanium trisulfide (TiS₃). researchgate.net The technique can also quantify the relative amounts of different sulfur species in a mixture. arizona.edu
Local Structure Elucidation: EXAFS analysis can provide precise information on the S-S bond lengths and coordination environment in trisulfide and polysulfide species. researchgate.net
Electronic Structure Insights: XAS probes the unoccupied electronic states, providing information about the nature of the chemical bonds. acs.org For example, S K-edge XAS can be used to study the S 1s → 3p transitions, offering insights into the electronic structure of polysulfides. acs.org
Interactive Data Table: Information Derived from XAS for Trisulfide Analysis
| XAS Region | Information Obtained | Application Example | Reference |
| XANES | Oxidation State | Distinguishing between S²⁻ and S₂²⁻ in TiS₃. | researchgate.net |
| Coordination Geometry | Determining the local symmetry around the sulfur atom. | lightsource.ca | |
| EXAFS | Bond Distances | Measuring the S-S bond lengths in polysulfide chains. | |
| Coordination Number | Determining the number of nearest neighbors to a sulfur atom. | lightsource.ca |
This table outlines the types of information that can be obtained from the different regions of an X-ray absorption spectrum and provides examples of their application in the study of sulfur-containing compounds.
Electrochemical Techniques for Probing Redox Behavior and Catalysis
Electrochemical techniques are essential for investigating the redox behavior of the trisulfide(2-) ion and its role in catalytic processes. asdlib.orglardbucket.org These methods measure the potential, current, or charge associated with electrochemical reactions, providing insights into reaction mechanisms, kinetics, and thermodynamics. asdlib.org
Cyclic Voltammetry
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species. nih.gov In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. nih.gov The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte.
For trisulfides, CV can be used to:
Determine Redox Potentials: The potentials at which oxidation and reduction peaks occur provide information about the thermodynamics of the electron transfer processes. nih.gov
Investigate Reaction Mechanisms: The shape of the cyclic voltammogram and how it changes with scan rate can reveal the nature of the electrochemical reaction, such as whether it is reversible, irreversible, or coupled to chemical reactions. acs.org
Study Adsorption Phenomena: The electrochemical behavior of trisulfides can be influenced by their adsorption onto the electrode surface. acs.orgsid.ir CV can be used to study these surface processes. sid.ir
Studies on asymmetrical trityl trisulfides have used CV to investigate their electrochemical reduction, finding that the electron-transfer mechanism depends on the nature of the electrode surface. acs.org On a bare gold electrode, the S-S bond is cleaved, while on a coated electrode, the Tr-S bond is broken. acs.org
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the properties of electrochemical interfaces and the kinetics of electrode processes. In an EIS experiment, a small amplitude AC potential is applied to the electrode over a range of frequencies, and the resulting current response is measured. The data is typically presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.
For systems involving trisulfides, EIS can provide information on:
Charge Transfer Resistance: This is related to the kinetics of the electron transfer reaction at the electrode surface.
Double-Layer Capacitance: This relates to the structure of the interface between the electrode and the electrolyte solution.
Diffusion Processes: EIS can be used to study the transport of electroactive species to and from the electrode surface.
While specific EIS studies focusing solely on trisulfide(2-) are less common in the provided search results, the technique is broadly applicable to the study of electrochemical systems where trisulfides may act as reactants, intermediates, or catalysts. acs.org
Interactive Data Table: Electrochemical Characterization of Trisulfides
| Technique | Parameter Measured | Information Gained about Trisulfides | Reference |
| Cyclic Voltammetry (CV) | Peak Potentials (Eₚ) | Redox potentials of trisulfide species. | acs.orgmdpi.com |
| Peak Currents (Iₚ) | Concentration and diffusion coefficients. | mdpi.com | |
| Scan Rate Dependence | Reversibility and kinetics of electron transfer. | nih.gov | |
| Electrochemical Impedance Spectroscopy (EIS) | Impedance (Z) | Charge transfer resistance, double-layer capacitance. | acs.org |
This table summarizes the key electrochemical techniques used to study trisulfides, the parameters measured, and the valuable information that can be derived about their redox properties and reaction mechanisms.
Amperometry
Amperometry is an electrochemical technique used for the quantitative analysis of substances by measuring the electric current generated by the oxidation or reduction of an analyte at a working electrode held at a constant potential. slideshare.netnumberanalytics.com This method is highly sensitive and provides a rapid response, making it suitable for studying the chemical transformations of electroactive species such as trisulfide(2-). In practice, the analysis often targets total aqueous sulfide (the sum of H₂S, HS⁻, and S²⁻), as these species are in equilibrium and electrochemically active. The fundamental principle relies on the direct proportionality between the diffusion-limited current and the concentration of the analyte, allowing for precise quantification. gejournal.net
The application of amperometry to sulfide analysis involves setting a specific potential at a working electrode where the sulfide species will undergo an electrochemical reaction. The choice of electrode material and the applied potential are critical for achieving selectivity and sensitivity. Different amperometric approaches have been developed to optimize the detection of sulfide species.
Chronoamperometry , the most direct form of amperometry, has been employed using advanced electrode materials. For instance, studies using boron-doped diamond (BDD) electrodes have demonstrated the detection of sulfide by applying a potential of +0.85 V versus a saturated calomel (B162337) electrode (SCE), which corresponds to the oxidation of the sulfide anion. mdpi.com
Pulsed Amperometric Detection (PAD) is a more sophisticated technique frequently coupled with Ion Chromatography (IC) for enhanced separation and detection. researchgate.net PAD utilizes a repeating sequence of potential pulses for detection, cleaning, and conditioning of the electrode surface. palmsens.com This process minimizes electrode fouling and maintains a high level of sensitivity over time. When used with disposable silver working electrodes, the detection mechanism involves the sulfide-facilitated oxidation of the silver surface. researchgate.net This IC-PAD method can achieve very low detection limits, on the order of parts per billion (ppb). researchgate.net Research has demonstrated its reliability for measuring aqueous sulfide in complex matrices like domestic wastewater, with a wide linear detection range up to 10 mg-S/L and a detection limit as low as 3 μg-S/L.
Flow Injection Analysis (FIA) combined with amperometric detection represents another advanced methodology. In one such application, a Prussian blue modified glassy carbon electrode (PB/GCE) was used for the electrocatalytic determination of sulfide. researchgate.net The system operated at an optimal applied potential of +150 mV (vs. Ag/AgCl), where the modified electrode enhanced the electrocatalytic oxidation of sulfide. This approach yielded a linear response for sulfide concentrations ranging from 0.5 to 100 μM, with a detection limit of 0.3 μM. researchgate.net
Research Findings on Amperometric Sulfide Detection
The following table summarizes key performance metrics from various studies utilizing amperometry for the analysis of sulfide, which is chemically related to and informs the study of trisulfide(2-).
| Methodology | Working Electrode | Analyte | Applied Potential | Linear Range | Detection Limit (S/N=3) | Reference |
|---|---|---|---|---|---|---|
| Flow Injection Analysis (FIA) - Amperometry | Prussian Blue Modified Glassy Carbon (PB/GCE) | Sulfide | +150 mV vs. Ag/AgCl | 0.5 - 100 µM | 0.3 µM | researchgate.net |
| Ion Chromatography - Pulsed Amperometric Detection (IC-PAD) | Disposable Silver (Ag) | Sulfide (S²⁻) | Potential Waveform | up to 8000 µg/L | 1 ppb (µg/L) | researchgate.net |
| Ion Chromatography - Pulsed Amperometric Detection (IC-PAD) | Disposable Silver (Ag) | Sulfide | Potential Waveform | up to 10 mg-S/L | 3 µg-S/L | |
| Chronoamperometry | Boron-Doped Diamond (BDD) | Sulfide (S²⁻) | +0.85 V vs. SCE | 0.02 - 0.1 mM | Not Specified | mdpi.com |
| DC Amperometry | Chemically Modified Screen-Printed Electrode | Sulfide | +0.08 V vs. Ag/AgCl | Not Specified | Not Specified | uoi.gr |
Advanced Applications and Roles in Contemporary Chemical Research
Function in Energy Storage Systems
The trisulfide(2-) anion (S₃²⁻) and its radical form (S₃•⁻) are pivotal intermediates in the redox chemistry of advanced energy storage systems, particularly in alkali metal-sulfur batteries. rsc.orgrsc.orgresearchgate.net Their formation and subsequent reactions significantly influence the performance, efficiency, and lifespan of these high-energy-density batteries.
Alkali Metal-Sulfur Battery Chemistry
In the realm of alkali metal-sulfur batteries, such as lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries, the trisulfide(2-) species is a key component in the multistep electrochemical reduction of elemental sulfur. wikipedia.orgacs.org These batteries are highly attractive due to their high theoretical energy densities and the low cost of sulfur. diva-portal.org
During the discharge process of a Li-S battery, elemental sulfur (S₈) is progressively reduced to a series of soluble lithium polysulfides (Li₂Sₓ, where x ranges from 8 down to 4). Further reduction leads to the formation of lower-order polysulfides, including lithium trisulfide (Li₂S₃). rsc.org Analytical studies have demonstrated that Li₂S₃ is a dominant species during the second voltage plateau of the discharge profile. rsc.org The subsequent reduction of Li₂S₃ to insoluble lithium sulfide (B99878) (Li₂S) or lithium disulfide (Li₂S₂) is a critical step. rsc.orgosti.gov The formation and precipitation of these short-chain polysulfides can impact the battery's capacity and cycle life. diva-portal.org
| Battery Type | Role of Trisulfide(2-) | Key Research Finding | Reference |
|---|---|---|---|
| Lithium-Sulfur (Li-S) | Intermediate discharge product (Li₂S₃) | Li₂S₃ is the dominant species during the second discharge plateau, and its reduction to insoluble Li₂S/Li₂S₂ is a crucial reaction step. | rsc.org |
| Sodium-Sulfur (Na-S) (High-Temp) | Final discharge product (Na₂S₃) | The final discharge product is Na₂S₃, with a theoretical energy density of 760 Wh/kg. | tycorun.com |
| Sodium-Sulfur (Na-S) (Room-Temp) | Intermediate/Final discharge product | Some reports suggest the final discharge products can be a mixture including Na₂S₃ and Na₂S₂. | nih.gov |
| Lithium-Sulfur (Li-S) | Component in precipitated surface layers | Precipitated species on the lithium anode after cycling can be composed of short-chain polysulfides like Li₂S₂ and Li₂S₃. | diva-portal.org |
Role in Solid-State Battery Electrolyte Performance
The transition to all-solid-state batteries (ASSBs) aims to mitigate issues like the polysulfide shuttle effect and improve safety. Sulfide-based solid electrolytes (SEs) are among the most promising candidates due to their high ionic conductivities, which can be comparable to liquid electrolytes. researchgate.netacs.org
In the context of solid-state Li-S batteries, the interfacial properties between the sulfur cathode and the sulfide SE are critical. While the solid electrolyte physically separates the electrodes, the fundamental redox chemistry involving polysulfide intermediates, including trisulfides, still occurs at the cathode-electrolyte interface. The performance of these batteries is influenced by the transport of lithium ions across the interface between the active material (sulfur and its discharge products) and the solid electrolyte. acs.org
For sodium-ion systems, novel sulfide-chloride solid-state electrolytes are being developed to achieve high ionic conductivity and stability. nih.gov The interaction of sodium polysulfides, including Na₂S₃, with these solid electrolytes at the cathode interface is a key area of investigation to ensure stable and long-term cycling.
| Electrolyte System | Interaction with Trisulfide(2-) | Effect on Performance | Reference |
|---|---|---|---|
| Sulfide-based SEs for Li-S batteries | Formation of Li₂S₃ at the cathode-electrolyte interface. | Affects interfacial charge transfer and overall cell impedance. | ucr.edu |
| Sulfide-Chloride SEs for Na-ion batteries | Interaction of Na₂S₃ with the solid electrolyte surface. | Influences the stability and cycling performance of the solid-state battery. | nih.gov |
| Li₂S-P₂S₅ based glass-ceramics | Involved in the redox reactions within the composite cathode. | Uniform dispersion of sulfide species, including those formed from Li₂S₃, is crucial for high performance. | mdpi.com |
Environmental and Geochemical Transformations
The trisulfide radical anion (S₃•⁻) is a significant, albeit reactive, species in various geochemical and environmental settings. rsc.org It plays a role in the natural sulfur cycle and in mineral-mediated processes.
Role in Natural Sulfur Biogeochemical Cycles
The sulfur cycle involves the transformation of sulfur compounds through various oxidation states, a process crucial for many biological and geological systems. wikipedia.orgnumberanalytics.com Sulfur moves between the atmosphere, oceans, land, and living organisms. fiveable.meslideshare.net Key steps include the mineralization of organic sulfur, oxidation of sulfide to sulfate (B86663), and reduction of sulfate back to sulfide. wikipedia.org
Polysulfides, including trisulfides, are recognized as intermediates in these transformations. wikipedia.org For example, the oxidation of hydrogen sulfide (H₂S) can produce elemental sulfur, which is often stored by microorganisms as polysulfides. wikipedia.org These polysulfides are part of a complex network of sulfur species that includes sulfate (SO₄²⁻), sulfide (S²⁻), and elemental sulfur (S₈). numberanalytics.comfiveable.me
In hydrothermal fluids, particularly in subduction zones, the trisulfur (B1217805) radical ion (S₃•⁻) has been identified as a stable and important species at elevated temperatures and pressures. geochemicalperspectivesletters.org It can exist alongside more common sulfur species like sulfate and sulfide. geochemicalperspectivesletters.org The stability of S₃•⁻ in these environments suggests it is a key player in the transport of metals. It can form complexes with metals, extracting them from magma and transporting them in the fluid phase to sites of ore deposition. geochemicalperspectivesletters.orgpnas.org
Mineral-Mediated Catalysis and Bioleaching Mechanisms
Bioleaching is a process that uses microorganisms to extract metals from low-grade ores, relying on the microbial oxidation of sulfur and iron. portlandpress.com This process is central to acid mine drainage, where the oxidation of sulfide minerals like pyrite (B73398) (FeS₂) produces sulfuric acid. i2mconsulting.comwur.nl
In some bioleaching models, two main pathways for the breakdown of the sulfur moiety of metal sulfides are proposed: the thiosulfate (B1220275) pathway and the polysulfide pathway. portlandpress.com In the polysulfide pathway, the sulfur from the mineral is oxidized, potentially forming polysulfide intermediates which are then further oxidized to sulfate. The specific role of trisulfide in these complex reaction networks is an area of ongoing research, but its presence as a stable radical anion in certain conditions points to its potential involvement in the electron transfer processes at the mineral-solution interface. rsc.orgrsc.org Cysteine, an amino acid, has been shown to accelerate pyrite dissolution, possibly by disrupting the surface and causing the release of iron-sulfur species, highlighting the complex interactions that can occur. mdpi.com
Chemical Biology and Redox Signaling (Mechanistic Focus)
In biological systems, reactive sulfur species (RSS) are now recognized as important signaling molecules, similar to reactive oxygen and nitrogen species. nih.gov Polysulfides, including trisulfides, have emerged as key players in this intricate network of redox signaling. nsf.gov
Trisulfides and higher polysulfides are considered significant reservoirs of "sulfane sulfur". acs.orgresearchgate.net They can react with thiols, such as glutathione (B108866), to release persulfides (RSSH), which are potent antioxidants and can also release hydrogen sulfide (H₂S), a recognized gasotransmitter with numerous physiological roles. acs.orgresearchgate.net The reaction of a trisulfide with thiols is a primary route for the formation of persulfides in vivo. acs.org
The stability of biological trisulfides varies. Studies on cysteine trisulfide (CysSSSCys) and glutathione trisulfide (GSSSG) have shown they can be unstable under certain conditions, readily participating in redox reactions. acs.orgresearchgate.net For instance, cysteine and glutathione trisulfides are unstable under basic conditions. acs.org This reactivity suggests they are likely short-lived species within the body, consistent with a role in dynamic signaling pathways. acs.orgresearchgate.net
Mechanisms of Hydrogen Sulfide Generation in Chemical Systems
Trisulfides are recognized as important chemical entities capable of generating hydrogen sulfide (H₂S), a critical gaseous signaling molecule. The release of H₂S from trisulfides is not a spontaneous process but is typically initiated by the interaction with biological thiols such as glutathione (GSH) and cysteine. acs.orgacs.org
The predominant mechanism involves a nucleophilic attack by a deprotonated thiol (thiolate anion) on one of the sulfur atoms of the trisulfide bond. acs.org Computational studies on diallyl trisulfide (DATS), a well-known organosulfur compound from garlic, have shown that the nucleophilic attack of a thiolate anion on a peripheral sulfur atom is both kinetically and thermodynamically more favorable than an attack on the central sulfur atom. acs.org This initial reaction leads to the formation of a persulfide anion (RSS⁻) intermediate. acs.orgnih.gov
Following its formation, the persulfide intermediate can then react with a second thiol molecule. acs.org This subsequent step involves a proton-shuffle from the thiol to the persulfide, followed by another nucleophilic attack by a thiolate anion, which ultimately leads to the release of H₂S and the formation of a disulfide. acs.org It has been demonstrated that DATS is a much more effective H₂S donor through this mechanism compared to diallyl disulfide (DADS). acs.org The central sulfur atom in trisulfides can be rapidly reduced by two thiol molecules to yield H₂S. acs.org This capacity to generate H₂S underlies many of the biological effects attributed to organic trisulfides. nih.govsci-hub.se
| H₂S Donor | Reactant | Key Intermediate | Product | Reference |
| Diallyl trisulfide (DATS) | Glutathione (GSH) | Allyl persulfide anion | Hydrogen Sulfide (H₂S) | acs.org |
| Cysteine trisulfide | Cysteine | Cysteine persulfide | Hydrogen Sulfide (H₂S) | acs.org |
Interactions with Thiol-Containing Compounds and Proteins at a Chemical Level
The interaction between trisulfides and thiol-containing compounds, including free thiols and proteins, is a fundamental aspect of their chemistry. These reactions are akin to thiol-disulfide exchanges but involve the more complex trisulfide linkage. researchgate.netnih.gov When a trisulfide reacts with a thiol, it can lead to the formation of a persulfide and a disulfide. acs.org Persulfides themselves are notable for being stronger nucleophiles than their corresponding thiols, which enhances their reactivity towards electrophiles. acs.orgportlandpress.com
In the context of proteins, the interaction with trisulfides or the in-situ generation of related reactive sulfur species can lead to the formation of a protein trisulfide bridge. researchgate.net This post-translational modification involves the insertion of a third sulfur atom into a disulfide bond. One proposed mechanism for this modification is the nucleophilic attack of a hydrosulfide (B80085) anion (HS⁻) on a protein disulfide bond. researchgate.net This reaction is favored at a pH at or above neutral. researchgate.net The resulting perthiolate can then react with another disulfide, leading to a mixed trisulfide. researchgate.net Alternatively, small molecule persulfides can react with protein disulfides to form protein trisulfides. researchgate.net The formation of trisulfide bonds has been observed in recombinant antibodies, particularly in the interchain disulfide bonds. researchgate.net
These interactions are reversible and are part of the dynamic cellular redox environment. The formation and cleavage of trisulfide bonds can modulate protein structure and function, representing a key mechanism of sulfur-based redox signaling. portlandpress.com
| Reactant 1 | Reactant 2 | Key Product(s) | Significance | Reference |
| Trisulfide (RSSSR) | Thiol (R'SH) | Persulfide (RSSH), Disulfide (R'SSR) | Generation of highly nucleophilic persulfides | acs.orgportlandpress.com |
| Protein Disulfide (Protein-S-S-Protein) | Hydrosulfide anion (HS⁻) | Protein Perthiolate (Protein-S-S⁻) | Intermediate for protein trisulfide formation | researchgate.net |
| Small molecule perthiol (RSSH) | Protein Disulfide (Protein-S-S-Protein) | Protein Trisulfide (Protein-S-S-S-Protein) | Post-translational modification of proteins | researchgate.net |
Chemical Mechanisms of Antioxidant Activity (e.g., Radical Trapping)
Trisulfides and related polysulfides have demonstrated significant antioxidant properties, acting through various chemical mechanisms, including the direct scavenging of free radicals. researchgate.netnih.gov Diallyl trisulfide (DATS) is known to neutralize free radicals, such as reactive oxygen species (ROS), thereby mitigating oxidative stress. tandfonline.com This activity is a key component of its observed biological effects. nih.govtandfonline.com
Studies have shown that inorganic polysulfides, such as disodium (B8443419) trisulfide and tetrasulfide, are potent scavengers of peroxyl radicals. researchgate.net The efficacy of radical scavenging appears to increase with the number of sulfur atoms in the polysulfide chain. researchgate.net For instance, the rate constant for scavenging peroxyl radicals by disodium trisulfide was measured to be 4.0 × 10⁵ M⁻¹ s⁻¹. researchgate.net This direct radical-trapping activity suggests that trisulfides can play a role in one-electron redox reactions, providing a defense against oxidative damage. researchgate.net
The antioxidant mechanism is not limited to direct scavenging. DATS has also been shown to enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). tandfonline.comtaylorandfrancis.com However, it's also noted that in some contexts, particularly in cancer cells, DATS can induce oxidative stress, leading to cell death. nih.gov This dual role highlights the complexity of its redox chemistry. While some reports suggest that the oxidation of trisulfides is necessary for significant antioxidant activity, others provide evidence for the direct radical-scavenging capability of the trisulfide moiety itself. researchgate.netpnas.org
| Compound | Radical Scavenged | Mechanism | Outcome | Reference |
| Disodium trisulfide | Peroxyl radical | Direct radical trapping | Inhibition of lipid peroxidation | researchgate.net |
| Diallyl trisulfide (DATS) | Reactive Oxygen Species (ROS) | Neutralizing free radicals | Mitigation of oxidative stress | tandfonline.com |
| Diallyl trisulfide (DATS) | - | Enhancing antioxidant enzyme activity (SOD, GSH-Px) | Strengthening cellular antioxidant defenses | tandfonline.comtaylorandfrancis.com |
Precursor Chemistry for Advanced Materials Synthesis
The unique chemical properties of the trisulfide(2-) anion and its derivatives make them valuable precursors in the synthesis of advanced materials, particularly in the realm of nanomaterials.
Formation of Ternary Sulfides with Defined Architectures
The trisulfide(2-) anion can serve as a sulfur source for the synthesis of ternary metal sulfide nanomaterials, such as quantum dots (QDs). mdpi.com While various sulfur precursors are used in nanomaterial synthesis, including thiols and thioamides, inorganic sulfides and polysulfides offer a direct route to forming the sulfide lattice. unl.ptacs.org In the synthesis of ternary sulfides like copper indium sulfide (CuInS₂), controlling the reactivity of the sulfur source is crucial for achieving materials with desired crystallinity and monodispersity. mdpi.com
The use of a reactive sulfur source like Na₂S, which can be considered a source of the sulfide (S²⁻) anion, a component of the trisulfide(2-) equilibrium, can promote rapid nucleation. mdpi.com The synthesis can be tuned by adjusting reaction parameters such as temperature, precursor concentration, and the choice of ligands to control the growth and final architecture of the nanoparticles. mdpi.comunl.pt For example, in the synthesis of CuInS₂ QDs, using an excess of a sodium sulfide source allowed for a lower reaction temperature while maintaining the crystallinity of the resulting nanoparticles. mdpi.com Although direct, widespread use of trisulfide(2-) salts as precursors is not extensively documented, the principles of using reactive sulfur sources are well-established for creating complex sulfide nanostructures, including ternary alloys with defined phases and morphologies. unl.ptrsc.org
| Ternary Sulfide | Metal Precursors | Sulfur Source Example | Synthesis Method | Reference |
| Copper Indium Sulfide (CuInS₂) | CuCl₂, InCl₃ | Na₂S | Hydrothermal/Solvothermal | mdpi.com |
| Iron-Nickel Sulfide (FeNi₂S₄) | [Fe(S₂CNⁱBu₂)₃], [Ni(S₂CNⁱBu₂)₂] | Dithiocarbamate (in-situ source) | Thermal Decomposition | rsc.org |
| Copper Cadmium Sulfide (CuCdS₂) | Copper and Cadmium salts | Thioacetamide (TAA) | SILAR (Successive Ionic Layer Adsorption and Reaction) | researchgate.net |
Integration into Hybrid Nanostructures for Specific Chemical Functions
The integration of trisulfide functionalities into hybrid nanostructures is an emerging area with potential for creating materials with specific, targeted chemical functions. frontiersin.orgmdpi.com Hybrid nanostructures combine different materials, such as inorganic nanoparticles and organic molecules or polymers, to achieve synergistic properties. mdpi.com
Trisulfide moieties can be incorporated into these hybrid systems to impart functions like controlled H₂S release or enhanced antioxidant capacity. This can be achieved through several strategies. One approach is the covalent functionalization of a nanoparticle surface with molecules containing a trisulfide linker. mdpi.comacs.org For example, a metal oxide or gold nanoparticle could be surface-modified with a silane (B1218182) or thiol-terminated ligand that also contains a trisulfide group. mdpi.com This would create a hybrid nanomaterial capable of releasing H₂S in response to a specific trigger, such as the presence of thiols in a biological environment.
Another strategy involves encapsulating trisulfide-containing compounds within a nanocarrier, such as a liposome (B1194612) or a polymeric nanogel, to form a hybrid delivery system. mdpi.comacs.org The choice of ligands and the method of attachment (e.g., "grafting-to" or "grafting-from") are critical for controlling the stability and functionality of the final hybrid material. mdpi.com Such nanostructures could be designed for applications in targeted drug delivery, sensing, or catalysis, leveraging the unique chemical reactivity of the integrated trisulfide component. frontiersin.org
Q & A
Q. How can computational modeling complement experimental trisulfide(2-) research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
